molecular formula C19H21ClN2O B1613650 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-07-8

4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613650
CAS No.: 898783-07-8
M. Wt: 328.8 g/mol
InChI Key: FJOHVYZXHYUEEX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4’-Chloro-2-(4-methylpiperazinomethyl) benzophenone” is represented by the formula C19H20ClFN2O . It has a molecular weight of 346.83 .

Scientific Research Applications

Environmental Presence and Impact

Occurrence in the Environment

Studies have investigated the presence of benzophenone derivatives, including 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone, in sediments and sewage sludge. These investigations highlight the widespread environmental distribution of UV filters due to their use in consumer products. For instance, Zhang et al. (2011) determined the concentrations of various benzophenone-type UV filters in sediment and sludge samples, underscoring their environmental persistence and potential ecological impacts Zi-Feng Zhang, Nan-qi Ren, Yi-Fan Li, T. Kunisue, Dawen Gao, K. Kannan, 2011.

Degradation and Treatment Processes

Research on the degradation mechanisms of benzophenone derivatives in water treatment processes sheds light on the challenges and potential strategies for mitigating their environmental impact. For example, the study by Guo et al. (2016) on the ozonation of Benzophenone-3, a related compound, provides insights into the degradation kinetics and intermediates, suggesting pathways for reducing the toxicity of water containing UV filters Yangling Guo, Qiaoxin Lin, Bingbing Xu, F. Qi, 2016.

Application in Photocatalysis

Photocatalytic Degradation

Studies exploring the photocatalytic degradation of organic pollutants offer insights into the potential application of benzophenone derivatives in environmental remediation. The photocatalytic efficiency of various materials in degrading chlorophenols, for instance, could inform the development of advanced oxidation processes for water treatment, potentially leveraging the photocatalytic properties of benzophenone derivatives.

Material Science and Chemistry

Hybrid Materials and Magnetic Properties

Research into the synthesis and application of hybrid materials incorporating benzophenone derivatives, such as the work by Hu et al. (2009), explores their use in creating materials with unique properties, such as single-chain magnet behavior. This suggests potential applications in magnetic storage or sensors Sheng Hu, Lei Yun, Yan‐Zhen Zheng, Yanhua Lan, A. Powell, M. Tong, 2009.

Safety and Hazards

The safety data sheet for benzophenone indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can cause long-lasting harmful effects to aquatic environments .

Properties

IUPAC Name

(4-chlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOHVYZXHYUEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643873
Record name (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-07-8
Record name (4-Chlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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